molecular formula C16H16N4O3 B14992615 methyl 2-[5-methyl-2-(4-methylphenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

methyl 2-[5-methyl-2-(4-methylphenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B14992615
M. Wt: 312.32 g/mol
InChI Key: XQOXJWFSAWMBHM-UHFFFAOYSA-N
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Description

METHYL 2-[5-METHYL-2-(4-METHYLPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-METHYL-2-(4-METHYLPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-METHYL-2-(4-METHYLPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[5-METHYL-2-(4-METHYLPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[5-METHYL-2-(4-METHYLPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine:

    1,2,4-Triazole Derivatives: Compounds with a triazole ring that exhibit a range of biological activities.

Uniqueness

METHYL 2-[5-METHYL-2-(4-METHYLPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C16H16N4O3/c1-9-4-6-11(7-5-9)14-18-16-17-10(2)12(8-13(21)23-3)15(22)20(16)19-14/h4-7H,8H2,1-3H3,(H,17,18,19)

InChI Key

XQOXJWFSAWMBHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC(=C(C(=O)N3N2)CC(=O)OC)C

Origin of Product

United States

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